molecular formula C3H3NO6 B8630792 Nitromalonic acid CAS No. 61468-84-6

Nitromalonic acid

Cat. No. B8630792
Key on ui cas rn: 61468-84-6
M. Wt: 149.06 g/mol
InChI Key: KJBJCAJCBCPBGV-UHFFFAOYSA-N
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Patent
US05428165

Procedure details

Nitration of malonic acid with acetyl nitrate in acetic acid/acetic anhydride was conducted to obtain nitromalonic acid. To the nitromalonic acid is added urea to obtain a condensation reaction mixture which is refluxed to form dilituric acid in situ. Various salts are separately prepared from the dilituric acid in situ using as cation sources potassium chloride, ammonia, and guanidinium chloride. The potassium diliturate salt, ammonium diliturate, guanidinium diliturate salts are each recovered and isolated by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH:4]([C:8]([OH:10])=O)[C:5]([OH:7])=O)([O-:3])=[O:2].[NH2:11][C:12]([NH2:14])=[O:13]>>[CH:4]1([N+:1]([O-:3])=[O:2])[C:5](=[O:7])[NH:14][C:12](=[O:13])[NH:11][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
a condensation reaction mixture which
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed

Outcomes

Product
Name
Type
product
Smiles
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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